(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
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Overview
Description
(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide is a synthetic organic compound characterized by its unique chemical structure. This compound features a bromoanilino group, a tert-butylsulfonyl group, and a cyanide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with tert-butylsulfonyl chloride to form an intermediate, which is then reacted with cyanogen bromide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The bromoanilino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the cyanide group can act as a nucleophile or electrophile in biochemical reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-(4-chloroanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
- (1E)-N-(4-fluoroanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
- (1E)-N-(4-methoxyanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
Uniqueness
(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide is unique due to the presence of the bromoanilino group, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methoxy analogs. The bromo substituent can participate in specific halogen bonding interactions, making this compound particularly useful in certain chemical and biological applications.
Properties
IUPAC Name |
(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPFTNJDKNMGC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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